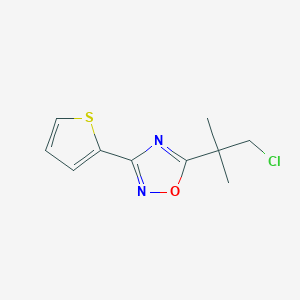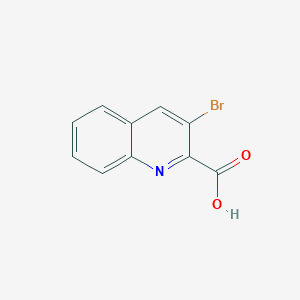
Acide 3-bromoquinoléine-2-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 3-Bromoquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 252.06 .Chemical Reactions Analysis
Quinoline undergoes various reactions. For instance, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound . A specific reaction involving 3-Bromoquinoline is the bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .Applications De Recherche Scientifique
Découverte de médicaments et applications pharmaceutiques
Acide 3-bromoquinoléine-2-carboxylique : est un composé important en chimie médicinale en raison de sa structure de base quinoléine, qui est un échafaudage courant dans de nombreuses molécules pharmacologiquement actives . Son substituant brome permet des modifications chimiques supplémentaires, ce qui en fait un intermédiaire polyvalent dans la synthèse d'agents thérapeutiques potentiels. Par exemple, il peut être utilisé pour créer des analogues ayant une activité biologique accrue ou des propriétés pharmacocinétiques améliorées.
Nanotechnologie
Dans le domaine de la nanotechnologie, les acides carboxyliques comme l'This compound peuvent servir de modificateurs de surface pour favoriser la dispersion et l'incorporation de nanoparticules métalliques ou de nanostructures de carbone . Cette modification peut améliorer la compatibilité des nanoparticules avec divers systèmes biologiques, ce qui est crucial pour des applications telles que l'administration de médicaments et l'imagerie diagnostique.
Chimie organique synthétique
Le composé joue un rôle en chimie organique synthétique en tant que bloc de construction pour la construction d'architectures moléculaires complexes . Sa réactivité permet la formation de nouvelles liaisons par des réactions telles que le couplage croisé, ce qui peut conduire à la création de nouveaux composés organiques ayant des applications potentielles en science des matériaux et en catalyse.
Impact environnemental
Bien que ce ne soit pas directement une application, la compréhension de l'impact environnemental des composés chimiques est cruciale dans la recherche. La synthèse et l'utilisation de l'This compound doivent tenir compte de l'éco-efficacité et des effets secondaires potentiels sur l'environnement . Les chercheurs visent à développer des protocoles de chimie verte pour minimiser toute empreinte environnementale négative.
Polymères
Les acides carboxyliques sont connus pour jouer un rôle de monomères, d'additifs ou de catalyseurs dans l'industrie des polymères . L'This compound pourrait potentiellement être impliqué dans la synthèse de polymères où l'unité quinoléine confère des propriétés spécifiques telles que la fluorescence ou la conductivité électrique.
Applications industrielles
Les applications industrielles potentielles du composé découlent de son rôle dans la synthèse de matériaux qui nécessitent une structure quinoléine pour leur fonction . Cela comprend la création de colorants, de diodes électroluminescentes (LED) ou d'autres matériaux où le groupement quinoléine peut contribuer aux propriétés souhaitées.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Quinoline compounds, to which 3-bromoquinoline-2-carboxylic acid belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as a scaffold for leads in drug discovery .
Mode of Action
Quinoline compounds can participate in both electrophilic and nucleophilic substitution reactions . They can also undergo free radical reactions .
Biochemical Pathways
Quinoline compounds are known to be involved in a wide range of synthesis protocols, indicating their potential to interact with various biochemical pathways .
Result of Action
Given the biological and pharmaceutical activities of quinoline compounds , it can be inferred that 3-Bromoquinoline-2-carboxylic acid may have similar effects.
Analyse Biochimique
Biochemical Properties
3-Bromoquinoline-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions of 3-Bromoquinoline-2-carboxylic acid with these biomolecules are primarily mediated through its bromine and carboxylic acid functional groups, which facilitate binding to the active sites of enzymes and proteins .
Cellular Effects
The effects of 3-Bromoquinoline-2-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Bromoquinoline-2-carboxylic acid can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-Bromoquinoline-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the bromine atom in 3-Bromoquinoline-2-carboxylic acid can form halogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition. Furthermore, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity of the compound to its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromoquinoline-2-carboxylic acid have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that 3-Bromoquinoline-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Bromoquinoline-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, 3-Bromoquinoline-2-carboxylic acid can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing side effects .
Metabolic Pathways
3-Bromoquinoline-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, 3-Bromoquinoline-2-carboxylic acid can affect the tricarboxylic acid cycle by modulating the activity of key enzymes involved in this pathway .
Transport and Distribution
Within cells and tissues, 3-Bromoquinoline-2-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of 3-Bromoquinoline-2-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 3-Bromoquinoline-2-carboxylic acid may localize to the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes. The precise localization of the compound within cells can influence its efficacy and specificity in modulating cellular functions .
Propriétés
IUPAC Name |
3-bromoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLWJWAETQLUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564924-85-1 | |
| Record name | 3-bromoquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)

![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)

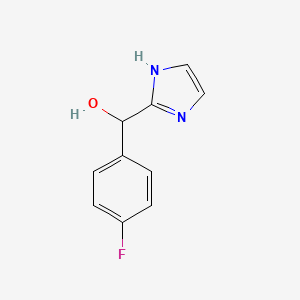
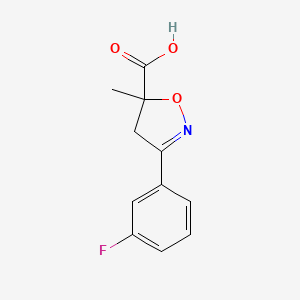
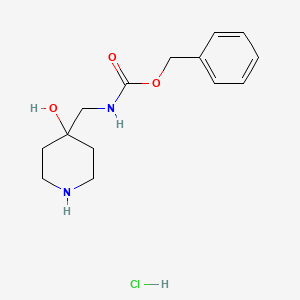

![4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1447565.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B1447566.png)
![5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid](/img/structure/B1447568.png)

![N-(4-Methoxyphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1447571.png)
